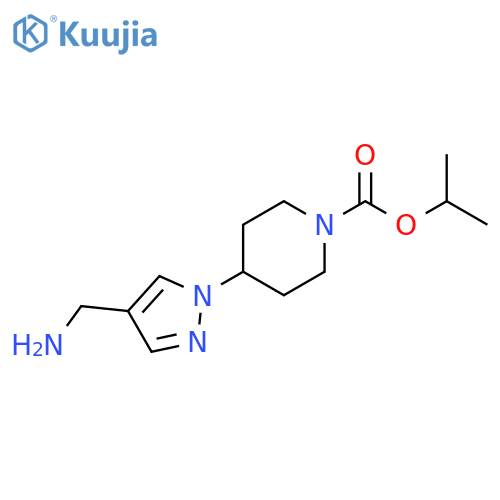Cas no 1206969-26-7 (Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate)

1206969-26-7 structure
商品名:Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS番号:1206969-26-7
MF:C13H22N4O2
メガワット:266.339382648468
CID:4577266
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-, 1-methylethyl ester
-
- インチ: 1S/C13H22N4O2/c1-10(2)19-13(18)16-5-3-12(4-6-16)17-9-11(7-14)8-15-17/h8-10,12H,3-7,14H2,1-2H3
- InChIKey: ODWLMVRVNRAFIK-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)C)=O)CCC(N2C=C(CN)C=N2)CC1
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596704-1g |
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate |
1206969-26-7 | 98% | 1g |
¥11319.00 | 2024-08-09 | |
| Apollo Scientific | OR323019-250mg |
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate |
1206969-26-7 | 250mg |
£375.00 | 2024-05-23 |
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
1206969-26-7 (Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) 関連製品
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
